molecular formula C17H25N3O4S B11131823 1-{[4-Methyl-3-(propan-2-ylcarbamoyl)phenyl]sulfonyl}piperidine-4-carboxamide

1-{[4-Methyl-3-(propan-2-ylcarbamoyl)phenyl]sulfonyl}piperidine-4-carboxamide

Cat. No.: B11131823
M. Wt: 367.5 g/mol
InChI Key: ATOVCNABDTUHRW-UHFFFAOYSA-N
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Description

1-{[4-Methyl-3-(propan-2-ylcarbamoyl)phenyl]sulfonyl}piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a carboxamide group. Its chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-Methyl-3-(propan-2-ylcarbamoyl)phenyl]sulfonyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the sulfonyl and carboxamide groups. One common method involves the reaction of 4-methyl-3-(propan-2-ylcarbamoyl)benzenesulfonyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize waste. The choice of reagents and solvents is also critical to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-{[4-Methyl-3-(propan-2-ylcarbamoyl)phenyl]sulfonyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

1-{[4-Methyl-3-(propan-2-ylcarbamoyl)phenyl]sulfonyl}piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-{[4-Methyl-3-(propan-2-ylcarbamoyl)phenyl]sulfonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The sulfonyl and carboxamide groups play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-{[4-Methyl-3-(propan-2-ylcarbamoyl)phenyl]sulfonyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:

  • 1-{[4-Methyl-3-(propan-2-ylcarbamoyl)phenyl]sulfonyl}piperidine-4-carboxylate
  • 1-{[4-Methyl-3-(propan-2-ylcarbamoyl)phenyl]sulfonyl}piperidine-4-sulfonamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C17H25N3O4S

Molecular Weight

367.5 g/mol

IUPAC Name

1-[4-methyl-3-(propan-2-ylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C17H25N3O4S/c1-11(2)19-17(22)15-10-14(5-4-12(15)3)25(23,24)20-8-6-13(7-9-20)16(18)21/h4-5,10-11,13H,6-9H2,1-3H3,(H2,18,21)(H,19,22)

InChI Key

ATOVCNABDTUHRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C(=O)NC(C)C

Origin of Product

United States

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